![molecular formula C21H18F3N3O2S B2403601 3-amino-7,7-dimethyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 799784-93-3](/img/structure/B2403601.png)
3-amino-7,7-dimethyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Description
3-amino-7,7-dimethyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C21H18F3N3O2S and its molecular weight is 433.45. The purity is usually 95%.
BenchChem offers high-quality 3-amino-7,7-dimethyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-7,7-dimethyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have investigated the antibacterial properties of this compound. In particular, it has been tested against various bacterial strains to assess its efficacy in inhibiting bacterial growth. Further studies are needed to understand its mechanism of action and potential clinical applications .
- The compound’s structural features suggest that it might exhibit anticancer activity. Scientists have explored its effects on cancer cell lines, assessing its cytotoxicity and potential as a novel chemotherapeutic agent. Additional investigations are required to elucidate its mode of action and optimize its potency .
- Given the presence of a thienoquinoline core, this compound may possess anti-inflammatory properties. Researchers have studied its impact on inflammatory pathways and cytokine production. Understanding its interactions with specific targets could lead to the development of anti-inflammatory drugs .
- Computational studies, including docking simulations and density functional theory (DFT) calculations, have explored the compound’s binding interactions with relevant proteins. These investigations aid in drug design and optimization, potentially identifying new lead compounds for therapeutic development .
- The compound’s unique structure has attracted interest in synthetic chemistry. Researchers have explored efficient methods for its synthesis, including strategies for introducing functional groups at specific positions. These efforts contribute to the development of novel synthetic routes and methodologies .
- The presence of conjugated systems within the molecule suggests potential applications in material science and optoelectronics. Researchers have investigated its optical properties, such as absorption and emission spectra. It may find use in organic light-emitting diodes (OLEDs) or other electronic devices .
Antibacterial Activity
Anticancer Potential
Anti-inflammatory Properties
Drug Design and Optimization
Organic Synthesis and Methodology
Material Science and Optoelectronics
properties
IUPAC Name |
3-amino-7,7-dimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2S/c1-20(2)8-14-10(15(28)9-20)7-11-16(25)17(30-19(11)27-14)18(29)26-13-6-4-3-5-12(13)21(22,23)24/h3-7H,8-9,25H2,1-2H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQKMQDHVQNYFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=CC=CC=C4C(F)(F)F)N)C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-7,7-dimethyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
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